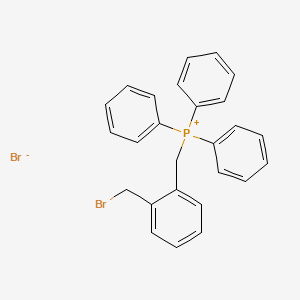

(o-Bromomethylbenzyl)triphenylphosphonium bromide

Beschreibung

(o-Bromomethylbenzyl)triphenylphosphonium bromide, systematically named (2-bromobenzyl)triphenylphosphonium bromide, is a quaternary phosphonium salt characterized by a bromomethyl group at the ortho position of the benzyl ring. This compound is synthesized via a nucleophilic substitution reaction between 2-bromobenzyl bromide and triphenylphosphine in toluene under reflux conditions, yielding a white precipitate with a reported yield of 88% . Its structure combines the electron-withdrawing bromine atom with the bulky triphenylphosphonium cation, rendering it reactive in alkylation and Wittig reactions. The ortho-substitution introduces steric hindrance, which influences its reactivity and selectivity in organic transformations compared to para- or meta-substituted analogs.

Eigenschaften

IUPAC Name |

[2-(bromomethyl)phenyl]methyl-triphenylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23BrP.BrH/c27-20-22-12-10-11-13-23(22)21-28(24-14-4-1-5-15-24,25-16-6-2-7-17-25)26-18-8-3-9-19-26;/h1-19H,20-21H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGFRGAZJGZKPQC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CC2=CC=CC=C2CBr)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23Br2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50986325 | |

| Record name | {[2-(Bromomethyl)phenyl]methyl}(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50986325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

526.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67219-44-7 | |

| Record name | Phosphonium, (o-bromomethylbenzyl)triphenyl-, bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067219447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonium, bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78489 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | {[2-(Bromomethyl)phenyl]methyl}(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50986325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(BROMOMETHYL)BENZYLTRIPHENYLPHOSPHONIUM BROMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

The synthesis of (o-Bromomethylbenzyl)triphenylphosphonium bromide typically involves the reaction of substituted-benzylhalides with triphenylphosphine. One efficient method utilizes microwave irradiation in the presence of tetrahydrofuran (THF) at 60°C for 30 minutes, yielding the product in good to quantitative yields (87-98%) . This method is optimized for the preparation of Wittig reagents, which are essential in organic synthesis.

Analyse Chemischer Reaktionen

(o-Bromomethylbenzyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although specific conditions and reagents vary depending on the desired outcome.

Formation of Wittig Reagents: It is commonly used to form Wittig reagents, which are crucial for the synthesis of alkenes from aldehydes and ketones.

Common reagents used in these reactions include triphenylphosphine, substituted-benzylhalides, and various solvents like THF . The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Wissenschaftliche Forschungsanwendungen

Applications in Synthetic Chemistry

- Reagent in Organic Synthesis :

- Cationic Polymerization :

Materials Science Applications

-

Synthesis of Functionalized Materials :

- The phosphonium salt is employed in the preparation of functionalized materials, such as dendrimers and nanocomposites. These materials exhibit enhanced properties, including improved thermal stability and mechanical strength, which are essential for various applications in electronics and coatings .

- Rotaxane Formation :

Medicinal Chemistry Applications

- Mitochondrial Targeting :

- Antimicrobial Activity :

Case Studies

Wirkmechanismus

The mechanism of action of (o-Bromomethylbenzyl)triphenylphosphonium bromide involves its role as a nucleophilic reagent. The bromide ion can be displaced by other nucleophiles, leading to the formation of new chemical bonds. This compound can also participate in redox reactions, where it either donates or accepts electrons, depending on the reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs: Positional Isomers and Substituent Effects

The positional isomerism of the bromine atom on the benzyl ring significantly impacts reactivity and synthetic utility. Key comparisons include:

Key Findings :

- Ortho vs. Para Isomers : The ortho isomer’s lower yield (88% vs. 95% for para) reflects steric challenges during synthesis. Para-substituted analogs exhibit higher reactivity in nucleophilic substitutions due to reduced steric hindrance .

- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy-substituted derivatives (e.g., 4-methoxybenzyl-TPP) demonstrate improved solubility and stability, making them suitable for biomedical applications, whereas bromine’s electron-withdrawing nature enhances electrophilicity in alkylation reactions .

Functional Group Variations

Modifications to the phosphonium cation or alkyl chain further diversify applications:

Key Findings :

- Wittig Reactivity : Allyl-substituted TPP salts (e.g., ethoxycarbonyl-2-methylallyl-TPP) enable stereoselective alkene synthesis, outperforming bromobenzyl-TPP in conjugated system formation .

Biologische Aktivität

(o-Bromomethylbenzyl)triphenylphosphonium bromide is a compound of significant interest in biological research, particularly due to its unique properties that enable it to target mitochondria. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

The compound consists of a triphenylphosphonium cation linked to an o-bromomethylbenzyl group. The triphenylphosphonium moiety is known for its lipophilicity and ability to penetrate biological membranes, while the bromomethyl group allows for further chemical modifications. This structure contributes to its accumulation in mitochondria, which is critical for its biological activity.

The primary mechanism through which this compound exerts its biological effects is by accumulating in the mitochondria due to the positive charge of the triphenylphosphonium cation. This accumulation disrupts mitochondrial function, leading to various cellular outcomes, including:

- Mitochondrial Dysfunction : The compound can inhibit mitochondrial respiratory chain complexes, affecting ATP synthesis and increasing reactive oxygen species (ROS) production .

- Induction of Apoptosis : By altering mitochondrial membrane potential and inducing permeability transition, the compound can trigger apoptosis in cancer cells .

- Antiproliferative Effects : Studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines by disrupting mitochondrial metabolism and promoting oxidative stress .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Modica-Napolitano et al. (2001) | HeLa | 16.74 ± 1.19 | Mitochondrial depolarization |

| Kim et al. (2012) | MDA-MB-231 | 25-50 | Induction of apoptosis via ROS |

| Hu et al. (2024) | A375 melanoma | 21.32 ± 0.76 | Inhibition of ATP synthesis |

Case Studies

- Cancer Therapy : Research has shown that compounds similar to this compound can preferentially accumulate in cancer cells due to their higher mitochondrial membrane potential compared to normal cells. This property has been exploited in developing targeted therapies for cancer treatment .

- Neuroprotective Applications : The ability of triphenylphosphonium derivatives to modulate mitochondrial function has also been explored in neurodegenerative diseases. By reducing oxidative stress and improving mitochondrial health, these compounds may offer protective effects against neuronal damage .

- Radiolabeling for Imaging : this compound has been used as a precursor for synthesizing radiolabeled molecules for positron emission tomography (PET), highlighting its utility in cancer detection and monitoring .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (o-Bromomethylbenzyl)triphenylphosphonium bromide, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via nucleophilic substitution. For example, bromobenzyl bromide reacts with triphenylphosphine (1:1 molar ratio) in toluene at 100°C for 3 hours. The product precipitates and is washed with hexane .

- Key Parameters :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Toluene | High polarity enhances phosphine reactivity. |

| Temperature | 100°C | Lower temps slow reaction; higher temps risk decomposition. |

| Reaction Time | 3 hours | Extended time may increase side products. |

Q. How is this compound characterized to confirm purity and structure?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR identify protons and carbons in the benzyl and triphenyl groups. For example, the o-bromomethyl group shows a distinct triplet at ~4.5 ppm (¹H NMR) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M-Br]⁺ peak at m/z 403.2) .

- Elemental Analysis : Validates Br and P content (±0.3% deviation).

Q. What are the primary applications of this compound in organic synthesis?

- Wittig Reaction Precursor : Forms ylides for alkene synthesis. Reacts with aldehydes/ketones to generate substituted alkenes, useful in natural product synthesis .

- Phase-Transfer Catalyst : Enhances reactivity in biphasic systems due to lipophilic triphenylphosphonium moiety .

Advanced Research Questions

Q. How does the o-bromomethyl substituent influence regioselectivity in Wittig reactions compared to other phosphonium salts?

- Steric and Electronic Effects : The bulky o-bromobenzyl group increases steric hindrance, favoring formation of less substituted alkenes (e.g., anti-Zaitsev products). Electronic effects from the bromine atom may stabilize transition states .

- Case Study : In reactions with α,β-unsaturated aldehydes, the o-substituted derivative showed 85% selectivity for trans-alkenes vs. 60% for unsubstituted analogs .

Q. What are the stability challenges of this compound under varying storage conditions, and how can decomposition be mitigated?

- Stability Profile :

| Condition | Stability | Mitigation Strategy |

|---|---|---|

| Ambient (25°C) | Stable for 6 months | Store in airtight, amber vials. |

| Humidity (>60% RH) | Hydrolysis risk | Use desiccants (e.g., silica gel). |

| Light Exposure | Gradual decomposition | Store in dark at 4°C . |

Q. How can conflicting NMR data from reaction intermediates be resolved during mechanistic studies?

- Troubleshooting Approach :

Variable Temperature NMR : Resolves dynamic equilibria (e.g., ylide formation at −40°C).

2D-COSY/HMBC : Assigns overlapping peaks in complex mixtures .

Isolation of Intermediates : Use flash chromatography to isolate reactive species for independent analysis .

Q. What advanced computational methods predict the reactivity of this compound in novel reactions?

- DFT Calculations : Models transition states for Wittig reactions. For example, B3LYP/6-31G* level predicts activation energy differences between E/Z pathways .

- Molecular Dynamics : Simulates solvent effects on ylide stability (e.g., toluene vs. THF) .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for this compound?

- Root Causes :

- Purity Variations : Commercial samples may contain residual solvents (e.g., hexane lowers mp).

- Polymorphism : Different crystalline forms (e.g., orthorhombic vs. monoclinic) .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.